molecular formula C11H19Cl2N3O B2730979 N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride CAS No. 1245569-84-9

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride

Cat. No.: B2730979
CAS No.: 1245569-84-9
M. Wt: 280.19
InChI Key: HEGHVKDLOBJDRP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylamino acetamide moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a methylamino group attached to a phenyl ring, along with an acetamide moiety. Its molecular formula is C11H16Cl2N2OC_{11}H_{16}Cl_2N_2O, with a molecular weight of approximately 253.17 g/mol.

1. Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives, including those structurally similar to this compound, demonstrating significant activity in animal models of epilepsy. The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .

CompoundDose (mg/kg)Protection in MES Test
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide100Significant
N-(3-chlorophenyl)-2-morpholino-acetamide300Moderate

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported minimum inhibitory concentration (MIC) values that indicate effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 µM against Bacillus subtilis to 13.40 µM against Pseudomonas aeruginosa .

PathogenMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors :

  • Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It may also interact with various cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Study on Anticonvulsant Properties

In a notable study conducted by Obniska et al., several derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with similar structural features to this compound exhibited significant protection against seizures at specific dosages .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGHVKDLOBJDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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